N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
説明
N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 3.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2S/c1-13(28)22-14-5-4-6-15(11-14)23-19(29)12-30-20-25-24-18-9-8-17(26-27(18)20)16-7-2-3-10-21-16/h2-11H,12H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJXFACKGNHHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is with a molecular weight of 419.5 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a sulfanyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N7O2S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 894054-30-9 |
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-triazole structure exhibit significant anticancer activity. N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of triazoles showed antiproliferative effects against multiple cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
The triazole scaffold has been associated with antimicrobial properties against various bacterial and fungal strains. The compound's mechanism may involve inhibition of enzyme activity critical for microbial survival. For instance, studies have shown that triazole derivatives can inhibit DNA gyrase and topoisomerase IV activities in bacteria .
Anti-inflammatory Effects
Some studies suggest that compounds similar to N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB pathway . This could make it a candidate for treating inflammatory diseases.
The biological activity of N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Modulation : It may bind to receptors involved in inflammatory responses or cancer signaling pathways.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of similar triazole compounds against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .
- Antimicrobial Screening : Another investigation tested the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
類似化合物との比較
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazolo[4,3-b]pyridazine vs. Triazole Derivatives
- Compound from : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Core: 1,2,4-triazole fused with a furan substituent. Activity: Demonstrated anti-exudative activity in rat models, likely due to the furan group’s electron-rich nature enhancing membrane interactions.
Triazolo[4,3-b]pyridazine vs. Imidazo[1,2-a]pyridine ()
- Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide
- Core : Imidazo[1,2-a]pyridine with methyl and phenyl substituents.
- Comparison : The imidazo core is less electron-deficient than triazolo[4,3-b]pyridazine, which may reduce interactions with nucleophilic targets. However, the methyl ester derivatives (e.g., MM0333.04) exhibit higher lipophilicity, suggesting better bioavailability .
Substituent Variations
Position 6 Modifications
- Target Compound : Pyridin-2-yl at position 5.
- Analog from : 2-methyl-N-[4-(triazolopyridazin-6-yl)phenyl]propanamide (894064-82-5) Substituent: Methylpropanamide at position 6.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Advantages : The target compound’s triazolopyridazine core and pyridinyl/acetamide substituents synergize to optimize solubility, rigidity, and target engagement.
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
- Future Directions: Synthesis and testing of derivatives with varying substituents (e.g., replacing pyridin-2-yl with quinoline) could elucidate structure-activity relationships.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
